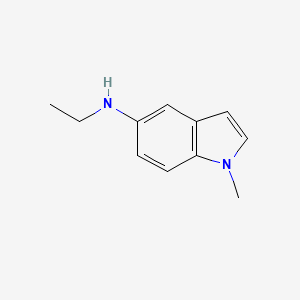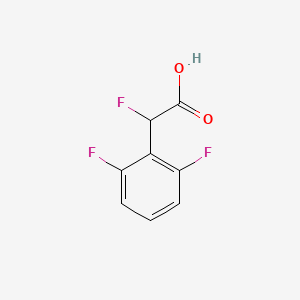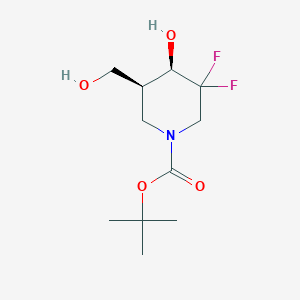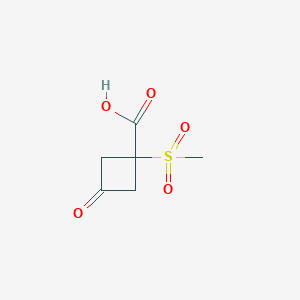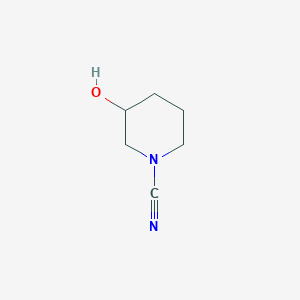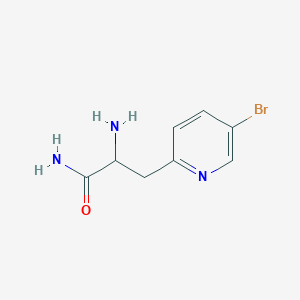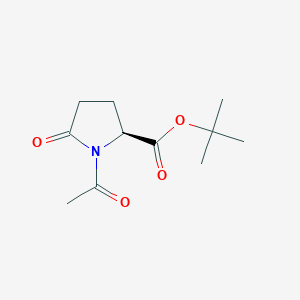
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C11H17NO4. It is a derivative of pyrrolidine, a five-membered lactam ring, and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-5-pyrrolidinecarboxylate with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Hydrolysis: Tert-butyl 2-oxo-5-pyrrolidinecarboxylate and acetic acid.
Reduction: (S)-Tert-Butyl 1-hydroxy-5-oxopyrrolidine-2-carboxylate.
Substitution: Various acyl-substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate is used in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and intermediates for various applications.
Wirkmechanismus
The mechanism of action of (S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include nucleophilic attack on the carbonyl carbon, leading to the formation of covalent intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate: (without the (S)-configuration).
Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxamide: .
Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate methyl ester: .
Uniqueness
(S)-Tert-Butyl 1-acetyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can lead to different biological activities and selectivities compared to its racemic or other stereoisomeric forms.
Eigenschaften
Molekularformel |
C11H17NO4 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
tert-butyl (2S)-1-acetyl-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-7(13)12-8(5-6-9(12)14)10(15)16-11(2,3)4/h8H,5-6H2,1-4H3/t8-/m0/s1 |
InChI-Schlüssel |
ZXHXFRISBDTCKG-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=O)N1[C@@H](CCC1=O)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(=O)N1C(CCC1=O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


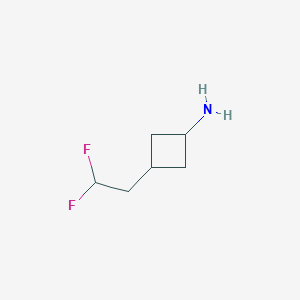
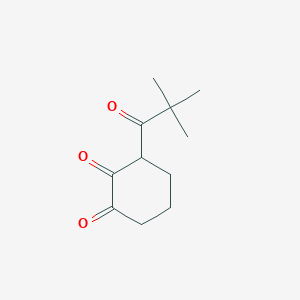


![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
